molecular formula C23H21BrN2O4 B11561541 2-[(3-bromobenzyl)oxy]-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide

2-[(3-bromobenzyl)oxy]-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide

Cat. No.: B11561541
M. Wt: 469.3 g/mol
InChI Key: AQNSRTZTNOVKBU-AFUMVMLFSA-N
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Description

2-[(3-BROMOPHENYL)METHOXY]-N’-[(E)-(2,3-DIMETHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a bromophenyl group, a methoxy group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-BROMOPHENYL)METHOXY]-N’-[(E)-(2,3-DIMETHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE typically involves the reaction of 3-bromophenylmethanol with 2,3-dimethoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents such as ethanol or methanol, and the reaction temperature is usually maintained at around 60-80°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and more efficient catalysts to optimize the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-[(3-BROMOPHENYL)METHOXY]-N’-[(E)-(2,3-DIMETHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form corresponding amines or alcohols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

2-[(3-BROMOPHENYL)METHOXY]-N’-[(E)-(2,3-DIMETHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(3-BROMOPHENYL)METHOXY]-N’-[(E)-(2,3-DIMETHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may interfere with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-BROMOPHENYL)METHOXY]-N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE
  • 2-[(3-CHLOROPHENYL)METHOXY]-N’-[(E)-(2,3-DIMETHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE
  • 2-[(3-FLUOROPHENYL)METHOXY]-N’-[(E)-(2,3-DIMETHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE

Uniqueness

2-[(3-BROMOPHENYL)METHOXY]-N’-[(E)-(2,3-DIMETHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE is unique due to the presence of the bromophenyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may have different halogen substituents or variations in the methoxy groups.

Properties

Molecular Formula

C23H21BrN2O4

Molecular Weight

469.3 g/mol

IUPAC Name

2-[(3-bromophenyl)methoxy]-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C23H21BrN2O4/c1-28-21-12-6-8-17(22(21)29-2)14-25-26-23(27)19-10-3-4-11-20(19)30-15-16-7-5-9-18(24)13-16/h3-14H,15H2,1-2H3,(H,26,27)/b25-14+

InChI Key

AQNSRTZTNOVKBU-AFUMVMLFSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N/NC(=O)C2=CC=CC=C2OCC3=CC(=CC=C3)Br

Canonical SMILES

COC1=CC=CC(=C1OC)C=NNC(=O)C2=CC=CC=C2OCC3=CC(=CC=C3)Br

Origin of Product

United States

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